molecular formula C15H19N3O2 B2922198 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide CAS No. 891122-73-9

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B2922198
CAS No.: 891122-73-9
M. Wt: 273.336
InChI Key: ZIHWKJUQWWCQHE-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a synthetic organic compound featuring the imperative 1,3,4-oxadiazole scaffold, a heterocyclic ring system of significant interest in medicinal chemistry and anticancer agent development . The 1,3,4-oxadiazole core is a thermostable, planar aromatic moiety known for its ability to form hydrogen bonds with receptor sites, making it a versatile pharmacophore for interacting with various biological targets . This particular derivative is designed for research use in oncology, specifically for investigating novel mechanisms to inhibit cancer cell proliferation. Compounds based on the 1,3,4-oxadiazole structure have demonstrated promising mechanisms of action in research settings, including the inhibition of key enzymes and proteins involved in cancer growth . Research on 1,3,4-oxadiazole conjugates indicates their potential to act through mechanisms such as the inhibition of thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase activity . The structural hybridization of the 1,3,4-oxadiazole ring with other pharmacophores, such as the 2,5-dimethylphenyl and pivalamide (2,2-dimethylpropanamide) groups in this molecule, is a strategy explored to enhance cytotoxicity towards malignant cells and improve selectivity . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-9-6-7-10(2)11(8-9)12-17-18-14(20-12)16-13(19)15(3,4)5/h6-8H,1-5H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHWKJUQWWCQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylhydrazine with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The choice of reagents and conditions is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and analogs from the literature:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents on Oxadiazole Ring Melting Point (°C) Notable Features
Target Compound C₁₆H₁₉N₃O₂* ~285† 5-(2,5-dimethylphenyl); 2-(2,2-dimethylpropanamide) N/A‡ High lipophilicity due to dimethyl groups
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) C₁₇H₁₉N₅O₂S₂ 389 Sulfanyl-thiazole moiety; 2,5-dimethylphenyl 134–178 Thiazole enhances potential bioactivity
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₂₁H₂₁N₅O₂S 415 Sulfanyl-indole moiety; 2,6-dimethylphenyl N/A Indole group may confer UV stability
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide C₂₀H₁₇N₅O₂S 399 Sulfanyl-diphenylmethyl; pyrazine ring N/A Diphenylmethyl increases steric bulk
Key Observations:
  • Substituent Diversity : The target compound lacks sulfanyl (-S-) linkages or fused heterocycles (e.g., thiazole in 7f , indole in ), which are common in analogs. These groups often enhance hydrogen bonding or π-π interactions, affecting solubility and receptor binding.
  • Thermal Stability : Compounds with sulfanyl groups (e.g., 7f, ) exhibit lower melting points (134–178°C), suggesting reduced crystallinity compared to the target compound (data needed for confirmation).

Stability and Degradation

  • Stress Degradation : Compounds like undergo stability studies under heat, light, and pH variations using UV spectroscopy. The absence of sulfanyl groups in the target compound may reduce susceptibility to oxidative degradation.
  • Steric Protection : The 2,2-dimethylpropanamide group could sterically shield the oxadiazole ring, enhancing stability compared to analogs with exposed sulfanyl bonds.

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a compound belonging to the oxadiazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

  • Chemical Name : this compound
  • CAS Number : 891125-44-3
  • Molecular Formula : C23H24N3O3
  • Molecular Weight : 396.45 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with oxadiazole rings can inhibit certain enzymes and pathways involved in cancer cell proliferation and survival.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:

  • Cell Line Studies : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines including breast, colon, lung, and prostate cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation at low micromolar concentrations .
    Cell LineIC50 (μM)Reference
    A549 (Lung)6.75
    HCC827 (Lung)5.13
    NCI-H358 (Lung)0.85

Mechanistic Insights

The mechanism by which these compounds exert their anticancer effects often involves:

  • Topoisomerase Inhibition : Some studies indicate that these compounds may act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair .
  • Reactive Oxygen Species (ROS) Induction : The generation of ROS has been linked to the induction of apoptosis in cancer cells .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in cancer treatment:

  • Study on Lung Cancer Cells : A study evaluated the effects of this compound on human lung cancer cell lines (A549 and HCC827). The compound showed significant cytotoxicity with IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics like doxorubicin .

Toxicity and Selectivity

While the compound shows promising anticancer activity, it is crucial to consider its selectivity towards cancer cells versus normal cells. Preliminary data suggest that some oxadiazole derivatives can also affect normal fibroblast cells at similar concentrations used against cancer cells. This raises concerns regarding potential side effects and necessitates further optimization of the chemical structure for improved selectivity .

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